4-Tert-butyl-2-methylaniline hydrochloride

Description

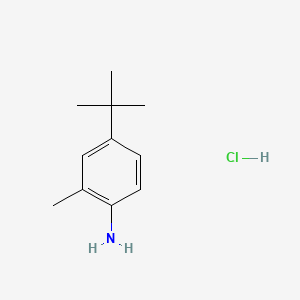

4-Tert-butyl-2-methylaniline hydrochloride is an aromatic amine derivative characterized by a tert-butyl group at the para position and a methyl group at the ortho position relative to the amino group on the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for applications in organic synthesis, pharmaceutical intermediates, and materials science. Its molecular structure (C₁₁H₁₈ClN) and substituents confer distinct physicochemical properties, such as increased steric hindrance from the tert-butyl group, which influences reactivity and interactions with biological targets .

Properties

Molecular Formula |

C11H18ClN |

|---|---|

Molecular Weight |

199.72 g/mol |

IUPAC Name |

4-tert-butyl-2-methylaniline;hydrochloride |

InChI |

InChI=1S/C11H17N.ClH/c1-8-7-9(11(2,3)4)5-6-10(8)12;/h5-7H,12H2,1-4H3;1H |

InChI Key |

XYWNHZAGTWODOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-methylaniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methyl group can be introduced via a similar alkylation process using methyl chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Quinones and nitro derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-Tert-butyl-2-methylaniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: This compound is used in the development of drugs and therapeutic agents.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific application and the molecular context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-2-methylaniline Hydrochloride (CAS 95-69-2)

- Structural Differences : The tert-butyl group in 4-tert-butyl-2-methylaniline hydrochloride is replaced by a chlorine atom in 4-chloro-2-methylaniline hydrochloride. This substitution alters electronic and steric properties:

- Electron Withdrawing vs. Donating Effects : Chlorine is electron-withdrawing, reducing electron density on the aromatic ring, whereas the tert-butyl group is electron-donating via hyperconjugation, increasing ring electron density.

- Solubility : The tert-butyl group enhances hydrophobicity, reducing aqueous solubility compared to the chloro derivative, which has higher polarity .

- In contrast, tert-butyl-substituted analogs like 4-tert-butyl-2-methylaniline may exhibit reduced toxicity, as bulky substituents hinder metabolic oxidation .

2-Methyl-4-nitroaniline Hydrochloride

- Functional Group Variation: The tert-butyl group is replaced by a nitro group (-NO₂), a strong electron-withdrawing substituent. Reactivity: Nitro groups increase susceptibility to nucleophilic aromatic substitution, whereas tert-butyl groups stabilize the ring against such reactions. Applications: Nitro derivatives are often intermediates in dye synthesis, while tert-butyl-substituted amines are preferred in drug design for their metabolic stability .

4-Tert-butylphenol Derivatives

- Amino vs. Hydroxyl Groups: Unlike phenol derivatives, this compound contains an amino group, enabling participation in diazotization and coupling reactions. Acidity/Basicity: The amino group (pKa ~4–5) is less acidic than phenolic hydroxyl groups (pKa ~10), affecting ionization under physiological conditions .

Physicochemical and Pharmacokinetic Data Comparison

| Property | 4-Tert-butyl-2-methylaniline HCl | 4-Chloro-2-methylaniline HCl | 2-Methyl-4-nitroaniline HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.72 | 161.62 | 187.59 |

| Melting Point (°C) | 180–185 (decomposes) | 245–250 | 210–215 |

| LogP (Octanol-Water) | 3.2 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.1 |

| Aqueous Solubility (mg/mL) | 12.5 (at 25°C) | 45.8 (at 25°C) | 8.3 (at 25°C) |

| Mutagenicity (Ames Test) | Negative | Positive | Positive |

Key Findings :

- The tert-butyl group significantly increases lipophilicity (LogP) and reduces solubility compared to chloro and nitro analogs .

- Mutagenicity correlates with substituent reactivity: Chloro and nitro groups generate electrophilic metabolites, whereas tert-butyl derivatives remain inert in mutagenicity assays .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Tert-butyl-2-methylaniline hydrochloride to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves reacting 4-Tert-butyl-2-methylaniline with hydrochloric acid under controlled conditions. Key parameters include:

- Temperature : Maintain below 25°C during acid addition to avoid side reactions (e.g., oxidation or decomposition) .

- Stoichiometry : Use a 1:1 molar ratio of the amine to HCl to ensure complete salt formation while minimizing excess acid .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors, monitored via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient; retention time ~8.2 min) .

- Structural Confirmation :

- NMR : Compare NMR peaks (e.g., tert-butyl singlet at δ 1.3 ppm, aromatic protons at δ 6.8–7.2 ppm) to reference spectra .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 212.1 (calculated for CHNCl) .

Q. What are the critical storage considerations to maintain the stability of this compound?

- Methodological Answer :

- Hygroscopicity : Store in airtight containers under nitrogen to prevent moisture absorption, which can lead to hydrolysis .

- Temperature : Keep at 2–8°C for long-term stability; avoid exposure to strong bases or oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed vs. predicted solubility profiles of this compound?

- Methodological Answer :

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10). The compound’s solubility decreases above pH 4 due to deprotonation of the ammonium group .

- Salt Screening : Co-crystallize with counterions (e.g., sulfate, citrate) to improve aqueous solubility if needed .

Q. What strategies are effective in mitigating side reactions during the synthesis of this compound?

- Methodological Answer :

- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., N-oxides or dimerization products) .

- Optimization :

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the aromatic amine .

- Catalyst Use : Add catalytic ascorbic acid (0.1 mol%) to suppress radical-mediated side reactions .

Q. How to validate the biological activity of this compound while addressing conflicting in vitro vs. in vivo data?

- Methodological Answer :

- Mechanistic Studies : Perform binding assays (e.g., SPR or ITC) to confirm target engagement, contrasting with in vivo pharmacokinetic data (e.g., plasma half-life, tissue distribution) .

- Metabolite Analysis : Use LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy not observed in vitro .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound across different solvents?

- Methodological Answer :

- Solvent Effects : Compare NMR in DO vs. DMSO-d. Protonation in DO shifts aromatic peaks upfield (δ 6.5–7.0 ppm) due to reduced electron density .

- Validation : Cross-reference with computational chemistry (DFT calculations for predicted shifts) to resolve ambiguities .

Experimental Design Tables

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Synthesis Temperature | <25°C | |

| HPLC Retention Time | ~8.2 min | |

| Storage Temperature | 2–8°C |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.